molecular formula C7H5BrFNO2 B1321710 4-Amino-3-bromo-5-fluorobenzoic acid CAS No. 1027512-98-6

4-Amino-3-bromo-5-fluorobenzoic acid

Cat. No.: B1321710
CAS No.: 1027512-98-6
M. Wt: 234.02 g/mol
InChI Key: PJVAVLLTKLXTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-bromo-5-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with amino, bromo, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-fluorobenzoic acid to introduce the bromo group. This is followed by nitration to introduce the nitro group, which is then reduced to an amino group. The general reaction conditions involve:

    Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Nitration: Using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

    Reduction: Using reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Major Products

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of 4-nitro-3-bromo-5-fluorobenzoic acid.

    Reduction: Formation of 4-amino-3-bromo-5-fluorobenzyl alcohol.

Scientific Research Applications

4-Amino-3-bromo-5-fluorobenzoic acid is used in several scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: As a precursor in the development of drugs targeting various diseases.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-5-fluorobenzoic acid depends on its specific application. In biological systems, it may act by binding to enzymes or receptors, thereby inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluorobenzoic acid
  • 4-Amino-3-fluorobenzoic acid
  • 2-Amino-5-bromo-3-fluorobenzoic acid

Uniqueness

4-Amino-3-bromo-5-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that can be exploited in various synthetic and research applications.

Properties

IUPAC Name

4-amino-3-bromo-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVAVLLTKLXTFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30605360
Record name 4-Amino-3-bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027512-98-6
Record name 4-Amino-3-bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-bromo-5-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Amino-3-bromo-5-fluorobenzoic acid
Reactant of Route 3
4-Amino-3-bromo-5-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Amino-3-bromo-5-fluorobenzoic acid
Reactant of Route 5
4-Amino-3-bromo-5-fluorobenzoic acid
Reactant of Route 6
4-Amino-3-bromo-5-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.